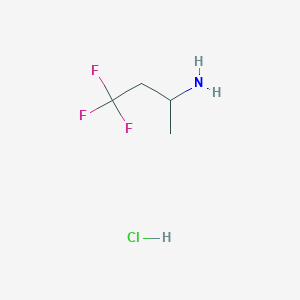
4,4,4-Trifluorobutan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF3N and a molecular weight of 163.57 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutan-2-amine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N) atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
4,4,4-Trifluorobutan-2-amine hydrochloride is a solid substance . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Asymmetric Synthesis of α-Branched Amines
The asymmetric intermolecular addition of non-acidic C–H bonds to imines using 4,4,4-Trifluorobutan-2-amine hydrochloride, demonstrates a significant advancement in the synthesis of enantiomerically enriched amine hydrochlorides. This process leverages the activating N-perfluorobutanesulfinyl imine substituent for high reactivity and diastereoselectivity, facilitating straightforward sulfinyl group removal with HCl to yield highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).
Divergent Syntheses of Fluorinated Amino Acids
Stereoselective syntheses of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid highlight the compound's utility in creating valuable molecular building blocks. Through a series of transformations, including chiral oxazoline formation and SeO2-promoted oxidative rearrangement, highly pure fluorinated amino acids are obtained as hydrochloride salts, showcasing the compound's versatility in organic synthesis (Pigza, Quach, & Molinski, 2009).
Advanced Materials and Catalysis
Studies on the photocatalytic hydrodefluorination of perfluoroarenes and the catalytic trifluoroethylation of amines illustrate the potential of 4,4,4-Trifluorobutan-2-amine hydrochloride in materials science and catalysis. These processes enable the synthesis of partially fluorinated aromatics and the functionalization of amines with fluorine, respectively, underlining the compound's role in developing new materials and chemical transformations (Senaweera, Singh, & Weaver, 2014); (Andrews, Faizova, & Denton, 2017).
Drug Delivery Systems
In the pharmaceutical industry, the modification of chitosan hydrogels with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery applications is a noteworthy application. This demonstrates the compound's utility in creating pH- and thermo-responsive hydrogels for controlled drug release, highlighting its significance in pharmaceutical formulations (Karimi et al., 2018).
Propriétés
IUPAC Name |
4,4,4-trifluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPCHYIHXMCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide](/img/structure/B2672272.png)

![(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2672276.png)



![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2672281.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2672285.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2672286.png)
